molecular formula C12H21NO2 B2707871 TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE CAS No. 2089692-96-4

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE

Cat. No.: B2707871
CAS No.: 2089692-96-4
M. Wt: 211.305
InChI Key: RYQPJAKRZGHGLZ-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is a bicyclic organic compound featuring a spirocyclic structure with a seven-membered ring (octane) fused to a smaller three-membered ring via a shared nitrogen atom (azaspiro). The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring conformational rigidity or targeted delivery. Its spirocyclic architecture is prized in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQPJAKRZGHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the reaction of tert-butyl 2-azaspiro[3.4]octane-1-carboxylate with appropriate reagents under controlled conditions . Another approach involves the use of cyclopentane derivatives and azetidine intermediates, which are subjected to annulation reactions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate may involve large-scale synthesis using similar annulation strategies. The process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various oxo derivatives, reduced spirocyclic compounds, and substituted analogs, depending on the reagents and conditions used .

Mechanism of Action

The mechanism by which tert-butyl 2-azaspiro[3.4]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Ring Sizes

  • tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (CAS 1181816-12-5): This compound shares the 2-aza substitution but features a smaller spiro[3.3]heptane core. The hemioxalate salt form improves aqueous solubility, which is advantageous for crystallization and formulation .
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1408074-48-5) :
    The addition of a ketone (oxo) group at position 6 introduces polarity and hydrogen-bonding capability, altering reactivity in nucleophilic substitutions. The spiro[3.3] system may limit steric bulk compared to the larger spiro[3.4]octane, affecting binding affinity in receptor-targeted applications .

Derivatives with Functional Group Modifications

  • However, the additional nitrogen may reduce lipophilicity, impacting blood-brain barrier penetration .
  • tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate: The oxo group at position 1 increases electrophilicity, making this derivative more reactive in amide bond formations.

Substituted Analogues for Enhanced Reactivity

  • tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2411223-34-0): The dioxaborolane substituent enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This modification expands utility in synthesizing biaryl-containing pharmaceuticals.
  • tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638759-78-0) :
    Fluorination at position 6 enhances metabolic stability and lipophilicity, improving bioavailability. The electron-withdrawing fluorine atoms also reduce basicity, which may mitigate off-target interactions in drug design .

Data Tables

Table 1: Key Properties of TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications
This compound C₁₂H₂₁NO₂ 227.30 (estimated) Boc-protected spiro[3.4]octane Pharmaceutical intermediate
tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (1148044-31-8) C₁₂H₂₁N₂O₂ 237.31 Dual nitrogen atoms Drug discovery (enhanced H-bonding)
tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (1638759-78-0) C₁₂H₁₉F₂NO₂ 247.28 Difluoro substitution Bioavailability optimization
tert-butyl 6-(dioxaborolane)-2-azaspiro[3.4]oct-6-ene-2-carboxylate (2411223-34-0) C₂₀H₃₂BNO₄ 373.29 Boron-containing substituent Suzuki coupling reactions

Biological Activity

Tert-butyl 2-azaspiro[3.4]octane-1-carboxylate (CAS Number: 2089692-96-4) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₂₁NO₂
Molecular Weight211.30 g/mol
CAS Number2089692-96-4

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound's spirocyclic structure may contribute to its ability to modulate biological functions effectively.

Potential Biological Activities

  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by inhibiting oxidative stress pathways and promoting neuronal survival.
  • Antiviral Activity : Some derivatives of azaspiro compounds have shown promise in antiviral research, particularly against dengue virus, by inhibiting specific kinases that the virus relies on for replication.
  • Anti-inflammatory Properties : Research indicates that azaspiro compounds may reduce inflammation by modulating cytokine production and immune cell activation.

Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of azaspiro compounds, including this compound, on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls.

Study 2: Antiviral Efficacy Against Dengue Virus

In an ex vivo study using human primary monocyte-derived dendritic cells, researchers assessed the antiviral efficacy of several azaspiro compounds, including tert-butyl derivatives. The findings indicated that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents against dengue virus.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on toxicity is limited, but related compounds have been studied for their acute and chronic effects.

Observations from Related Compounds

Research on similar tert-butyl derivatives has shown varying degrees of toxicity, with some exhibiting significant adverse effects at high doses:

  • Acute Toxicity : In animal studies, high doses led to mortality and significant pathological changes in organs such as the liver and lungs.
  • Chronic Exposure : Long-term exposure studies indicated potential neurotoxic effects and alterations in behavior.

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